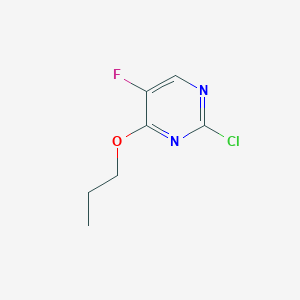

2-Chloro-5-fluoro-4-propoxypyrimidine

Descripción

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-propoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2O/c1-2-3-12-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPTAIPASIAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287141 | |

| Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40423-59-4 | |

| Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40423-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4-propoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation and Fluorination of Pyrimidine Precursors

- Halogenation : The chlorine substituent at position 2 can be introduced via electrophilic chlorination of pyrimidine derivatives or by using chlorinating agents on pyrimidine intermediates bearing suitable leaving groups.

- Fluorination : Fluorine substitution at position 5 often involves nucleophilic aromatic substitution (SNAr) on activated pyrimidine rings or halogen exchange reactions starting from other halogenated pyrimidines.

These steps are typically performed under controlled conditions to avoid polysubstitution or undesired side reactions.

Introduction of the Propoxy Group at Position 4

The propoxy group is introduced by replacing a suitable leaving group (commonly a halogen such as chlorine) at position 4 with a propoxy nucleophile via nucleophilic aromatic substitution:

Nucleophilic Aromatic Substitution (SNAr) : The 4-position chlorine atom on 2-chloro-5-fluoropyrimidine can be substituted by propoxide ion (generated from propanol and a base such as sodium hydride or potassium tert-butoxide) to yield this compound.

Reaction Conditions : This substitution typically requires polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and elevated temperatures to facilitate the displacement.

Detailed Reaction Scheme (Hypothetical)

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Pyrimidine or 2,4-dichloropyrimidine | Chlorinating agent (e.g., POCl3) | 2,4-dichloropyrimidine | Chlorination at positions 2 and 4 |

| 2 | 2,4-dichloropyrimidine | Fluorinating agent (e.g., KF, CsF) | 2-chloro-5-fluoropyrimidine | Selective fluorination at position 5 |

| 3 | 2-chloro-5-fluoropyrimidine | Propanol, base (NaH or KOtBu), DMF, heat | This compound | Nucleophilic substitution at position 4 |

Research Findings and Optimization

- Selectivity : The selectivity of substitution at the 4-position is critical. The presence of electron-withdrawing groups (Cl, F) activates the pyrimidine ring for nucleophilic substitution.

- Yield Optimization : Reaction temperature, solvent choice, and base strength significantly influence the yield and purity of the product.

- Purification : Post-reaction purification often involves crystallization or column chromatography to isolate the desired compound.

Comparative Data Table of Preparation Parameters

| Parameter | Common Conditions | Impact on Reaction | Optimization Notes |

|---|---|---|---|

| Solvent | DMF, DMSO | Polar aprotic solvents increase nucleophilicity | DMF preferred for better solubility |

| Base | Sodium hydride, potassium tert-butoxide | Generates propoxide ion for substitution | Strong, non-nucleophilic bases improve yield |

| Temperature | 80-120 °C | Higher temperature accelerates substitution | Excessive heat may cause side reactions |

| Reaction Time | 4-24 hours | Longer time increases conversion | Monitor to avoid decomposition |

| Halogen Source | POCl3, NCS (for chlorination) | Efficient halogenation | Controlled addition prevents over-chlorination |

| Fluorination Agent | KF, CsF | Enables fluorine substitution | CsF often preferred for higher reactivity |

Notes on Related Patents and Literature

- Patents on related 2-chloro-5-fluoro-pyridine derivatives describe selective halogenation and substitution methods that can be adapted for this compound synthesis.

- Reduction and substitution strategies for similar compounds emphasize mild conditions and industrially scalable processes.

- The use of catalytic hydrogenolysis and metal-mediated reductions have been reported for selective modifications on pyrimidine rings but are less relevant for introducing alkoxy groups.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-fluoro-4-propoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: The compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Oxidation and Reduction: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)_2), triphenylphosphine (PPh_3), and potassium carbonate (K_2CO_3) in solvents like tetrahydrofuran (THF) or toluene.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation and Reduction: Formation of aldehydes, carboxylic acids, and alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

2-Chloro-5-fluoro-4-propoxypyrimidine serves as a crucial intermediate in the synthesis of several APIs. It is particularly valuable for generating fluorinated pyrimidine derivatives, which are essential in developing drugs targeting various diseases, including cancer and infectious diseases. For instance, it can be utilized to synthesize 5-fluoro-2-amino pyrimidines through reactions with amines in the presence of potassium carbonate, forming C-N bonds effectively .

Synthesis of Antagonists

This compound has been employed to create intermediates for synthesizing potent antagonists against P2X7 receptors, which are implicated in inflammatory responses and pain signaling pathways . The synthesis of 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is an example, showcasing its utility in drug discovery.

JAK2 Kinase Inhibitors

Another notable application is in the development of JAK2 kinase inhibitors, which are critical for treating certain hematological malignancies. The compound acts as a precursor for creating complex structures that exhibit significant inhibitory activity against JAK2 .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound is utilized in the synthesis of organic light-emitting diodes (OLEDs). Its ability to form iridium complexes with high external quantum efficiency makes it a valuable component in developing efficient OLED materials .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the successful synthesis of various fluorinated compounds using this compound as a starting material. The research highlighted its effectiveness in generating diverse chemical scaffolds that could be further modified for specific biological activities .

Case Study 2: Inhibition Studies

Research published in the Journal of Medicinal Chemistry investigated the bioactivation of fluoropyrimidine moieties and their role in time-dependent inhibition of cytochrome P450 enzymes. This study underscored the importance of understanding the metabolic pathways involving compounds like this compound for optimizing drug design and minimizing adverse effects .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of APIs (e.g., JAK2 inhibitors) | Targeted drug development |

| Medicinal Chemistry | Antagonists for P2X7 receptors | Potential treatments for inflammation |

| Material Science | OLEDs | High efficiency and performance |

| Chemical Synthesis | Building block for various fluorinated compounds | Versatile applications in drug discovery |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-fluoro-4-propoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The presence of electron-withdrawing groups like chlorine and fluorine can enhance the compound’s binding affinity and selectivity towards its molecular targets . The propoxy group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below compares 2-chloro-5-fluoro-4-propoxypyrimidine with key analogues, highlighting structural and physicochemical differences:

Key Observations:

Substituent Position and Lipophilicity: The propoxy group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to ethoxy (logP ~1.7) or methoxy (logP ~1.2) analogues, favoring membrane permeability in drug design .

Structural Similarity :

- 4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS: 56076-20-1) shares a 0.94 similarity score with the target compound, attributed to identical halogen placement (Cl, F) and alkoxy functionality. However, the ethoxy group at C2 instead of C4 alters steric and electronic profiles .

Reactivity and Synthetic Utility :

- The formyl group in 2-chloro-5-fluoro-4-formylpyridine () enables nucleophilic additions, making it a versatile intermediate for coupling reactions, unlike the alkoxy-substituted pyrimidines .

- Methoxy-substituted analogues (e.g., 1801-06-5) exhibit higher thermal stability due to reduced steric strain, favoring applications in high-temperature syntheses .

Actividad Biológica

2-Chloro-5-fluoro-4-propoxypyrimidine is a compound belonging to the pyrimidine family, characterized by its unique structure which includes a chloro group, a fluoro group, and a propoxy substituent. This molecular configuration suggests significant potential for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Formula : C₉H₈ClF₁N₂O

Molecular Weight : 198.62 g/mol

CAS Number : 40423-59-4

IUPAC Name : this compound

The presence of the chloro and fluoro groups can influence the electronic properties and hydrophobicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profiles. The propoxy group serves as a linker that may enhance interaction with biological targets or facilitate binding to other biomolecules.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In vitro assays indicated that these compounds could suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Comparison Standard |

|---|---|---|

| This compound | TBD | Celecoxib (0.04 ± 0.01) |

Additionally, studies involving carrageenan-induced paw edema in rats showed that derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses calculated at ED50 values around 9.17 μM .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and modulation of signaling pathways like PI3K/Akt.

| Cancer Cell Line | Activity | IC50 Value (μM) |

|---|---|---|

| MCF-7 (Breast) | Significant growth inhibition | TBD |

| A549 (Lung) | Moderate growth inhibition | TBD |

| HeLa (Cervical) | Significant growth inhibition | TBD |

These findings suggest that modifications in the molecular structure can enhance anticancer activity, indicating a promising avenue for therapeutic development.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal potential efficacy against various pathogens. The compound's mechanism may involve enzyme inhibition critical for microbial metabolism, making it a candidate for further exploration in treating infections .

Case Studies

- In Vitro Studies on Inflammation : A study assessing the impact of pyrimidine derivatives on COX enzyme activity reported that certain compounds significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their utility in managing inflammatory diseases .

- Cancer Cell Line Assays : In assays conducted on MCF-7 breast cancer cells, derivatives exhibited varying degrees of inhibition with some showing IC50 values below 20 μM, indicating effective anticancer properties that warrant further investigation.

- Antimicrobial Testing : In vitro tests demonstrated that compounds related to this compound displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum applications .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-5-fluoro-4-propoxypyrimidine to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Vary catalysts (e.g., Pd-based vs. Cu-mediated coupling) and solvents (polar aprotic like DMF or THF) to assess their impact on regioselectivity and byproduct formation .

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization in ethanol to isolate the compound from chlorinated impurities or unreacted precursors .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with known standards .

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR : Use - and -NMR to verify substituent positions. For example, the fluorine atom at position 5 exhibits distinct coupling patterns (e.g., splitting) .

- X-ray Crystallography : Resolve crystal structure to unambiguously confirm bond angles and spatial arrangement, particularly for distinguishing between positional isomers (e.g., 4-propoxy vs. 6-propoxy derivatives) .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., [M+H] peak at m/z 229.05) and detect halogen isotope patterns .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors .

- Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or photolysis .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., C2 for SNAr reactions) .

- Transition State Analysis : Calculate activation energies for substitution at C4 (propoxy group) vs. C2 (chlorine) to rationalize experimental regioselectivity .

- Solvent Effects : Simulate reaction pathways in implicit solvents (e.g., PCM model for DMSO) to correlate with experimental kinetics .

Q. What strategies resolve contradictions between theoretical and experimental spectral data for pyrimidine derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-reference IR vibrational modes (e.g., C-F stretch at ~1250 cm) with computed frequencies (scaling factor: 0.961) to identify discrepancies caused by crystal packing or solvent interactions .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., propoxy group rotation) using variable-temperature NMR or molecular dynamics simulations .

Q. How can researchers design this compound derivatives for enhanced pharmacological activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute the chlorine atom with trifluoromethyl or cyano groups to modulate lipophilicity (logP) and target binding (e.g., kinase inhibition) .

- Prodrug Modifications : Introduce hydrolyzable esters at the propoxy group to improve bioavailability and control release kinetics .

- SAR Studies : Synthesize analogs with varying chain lengths (e.g., ethoxy vs. butoxy) and correlate with in vitro potency using regression models .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Tests : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, monitoring degradation via LC-MS. Chlorine hydrolysis is typically accelerated in alkaline conditions .

- Plasma Stability Assays : Expose the compound to human plasma (37°C, 1–6 hours) and quantify remaining intact compound using UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.